1-(4-chlorophenyl)sulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
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Overview
Description
1-(4-Chlorophenyl)sulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is a novel compound that belongs to the class of sulfonyl piperidine derivatives. This compound is characterized by the presence of a 4-chlorophenyl group, a sulfonyl group, a piperidine ring, and a 1,3,4-thiadiazole moiety. It has garnered interest due to its potential biological activities, including antiviral and antifungal properties .
Preparation Methods
The synthesis of 1-(4-chlorophenyl)sulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide involves several steps:
Starting Material: The synthesis begins with 4-chlorobenzoic acid.
Esterification: 4-chlorobenzoic acid is esterified with methanol to form methyl 4-chlorobenzoate.
Hydrazination: The ester is then reacted with hydrazine to form 4-chlorobenzohydrazide.
Cyclization: The hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.
Sulfonylation: The thiol is converted to the corresponding sulfonyl chloride using chlorosulfonic acid.
Nucleophilic Substitution: The sulfonyl chloride is then reacted with piperidine-4-carboxamide in the presence of a base such as triethylamine to yield the final product.
Industrial production methods typically involve optimization of these steps to ensure high yield and purity of the final compound.
Chemical Reactions Analysis
1-(4-Chlorophenyl)sulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl chloride intermediate stage, where different nucleophiles can replace the chloride ion.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Chlorophenyl)sulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of other complex molecules due to its versatile functional groups.
Biology: It has shown potential as an antiviral and antifungal agent, making it a candidate for further biological studies.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)sulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(4-Chlorophenyl)sulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide can be compared with other similar compounds:
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound shares the 1,3,4-thiadiazole and sulfonamide moieties but lacks the piperidine ring, which may affect its biological activity.
4-(4-Chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine:
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O3S2/c1-10-18-19-15(24-10)17-14(21)11-6-8-20(9-7-11)25(22,23)13-4-2-12(16)3-5-13/h2-5,11H,6-9H2,1H3,(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLJEHVBDDHBQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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